molecular formula C17H19NO B259579 N-(4-sec-Butylphenyl)benzamide

N-(4-sec-Butylphenyl)benzamide

Cat. No. B259579
M. Wt: 253.34 g/mol
InChI Key: MLHHTJZEKDWYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-Butylphenyl)benzamide, commonly known as BPN, is a chemical compound that has been extensively studied for its pharmacological properties. BPN is a non-opioid analgesic drug that has been shown to have analgesic effects in animal models of pain. The compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the modulation of pain and other physiological processes.

Mechanism of Action

BPN has a high affinity for the sigma-1 receptor, which is a protein that is involved in the modulation of pain and other physiological processes. The compound has been found to bind to the receptor and modulate its activity, leading to the analgesic and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects:
BPN has been found to have a number of biochemical and physiological effects. The compound has been shown to modulate the activity of the sigma-1 receptor, leading to changes in the release of neurotransmitters and other signaling molecules. BPN has also been found to have antioxidant properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

BPN has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. BPN has also been found to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the receptor in pain and other physiological processes.
One limitation of BPN is that it has a relatively short half-life in vivo, which may limit its usefulness in some experiments. Additionally, the compound has been found to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on BPN. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of BPN. Another potential direction is the investigation of BPN's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to fully understand the mechanism of action of BPN and its potential use as a non-opioid analgesic drug.

Synthesis Methods

BPN can be synthesized using a variety of methods, including the reaction of 4-sec-butylphenylamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields BPN as a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

BPN has been the subject of numerous scientific studies due to its potential as a non-opioid analgesic drug. The compound has been found to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. BPN has also been shown to have anticonvulsant properties and has been investigated for its potential use in the treatment of epilepsy.

properties

Product Name

N-(4-sec-Butylphenyl)benzamide

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H19NO/c1-3-13(2)14-9-11-16(12-10-14)18-17(19)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

MLHHTJZEKDWYRF-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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